[2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate
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Overview
Description
[2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a phenyl ring bearing a hex-3-enoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with 2-[(Z)-hex-3-enoxy]carbonylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
[2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylate derivatives: These compounds share the pyridine carboxylate core structure but differ in their substituents.
Hex-3-enoxy derivatives: Compounds with similar hex-3-enoxy groups but different core structures.
Uniqueness
[2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate is unique due to the combination of the pyridine carboxylate core and the hex-3-enoxy substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
[2-[(Z)-hex-3-enoxy]carbonylphenyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-3-4-7-13-23-19(22)16-10-5-6-11-17(16)24-18(21)15-9-8-12-20-14-15/h3-6,8-12,14H,2,7,13H2,1H3/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOBYNNFWPATDJ-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1OC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCOC(=O)C1=CC=CC=C1OC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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